molecular formula C12H23N3O3 B7011647 N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide

Cat. No.: B7011647
M. Wt: 257.33 g/mol
InChI Key: SPKUZVHYUTULPM-UHFFFAOYSA-N
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Description

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique structure that includes a morpholine ring, an azetidine ring, and a carboxamide group, which contribute to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-11(2)9-15(5-6-18-11)4-3-14-10(16)12(17)7-13-8-12/h13,17H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKUZVHYUTULPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)C2(CNC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Morpholine Derivative: The synthesis begins with the preparation of 2,2-dimethylmorpholine. This can be achieved by reacting 2,2-dimethyl-1,3-propanediol with ammonia or an amine under acidic conditions to form the morpholine ring.

    Alkylation: The morpholine derivative is then alkylated with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethyl chain.

    Azetidine Ring Formation: The next step involves the formation of the azetidine ring. This can be done by cyclizing a suitable precursor, such as a β-amino alcohol, under basic conditions.

    Hydroxylation and Carboxamide Formation: Finally, the hydroxyl group is introduced via a hydroxylation reaction, and the carboxamide group is formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic or catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH₄ (Lithium aluminium hydride).

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH₄ or NaBH₄ (Sodium borohydride) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

    Hydrolysis: HCl (Hydrochloric acid) or NaOH (Sodium hydroxide) in aqueous solution.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or metabolic disorders.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Chemical Research: It serves as a model compound for studying the reactivity of azetidine and morpholine rings.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, while the azetidine ring can provide specific binding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxamide
  • N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxylate
  • N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-hydroxyazetidine-3-carboxylamide

Uniqueness

This compound is unique due to the combination of its morpholine and azetidine rings, which provide distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for specific research and industrial applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

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